4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
Description
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a seven-membered bicyclo[2.2.1]heptane scaffold with an oxygen atom at the 2-position, a methyl group at the 1-position, and a bromomethyl substituent at the 4-position. This structure combines rigidity from the bicyclic framework with reactivity from the bromomethyl group, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cycloaddition or functionalization strategies, as seen in related bicyclo[2.2.1]heptane derivatives .
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOHNVMVPLCTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a catalyst, such as platinum (II) or gold (I), to facilitate the cycloisomerization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituents, bridgehead functionalization, or ring size, leading to distinct chemical and biological properties. Key comparisons include:
Key Observations :
- Oxygen Heteroatom: The presence of an oxygen atom in the 2-oxabicyclo framework increases polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs like 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane .
- Ring Size : The bicyclo[2.1.1]hexane analog has a smaller scaffold, leading to lower molecular weight and altered reactivity, favoring polymer synthesis .
Biological Activity
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[2.2.1]heptane skeleton. Its unique structure contributes to its versatility in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C8H13BrO
- Molecular Weight : 205 Da
- CAS Number : 2416231-11-1
Physical Properties
| Property | Value |
|---|---|
| LogP | 1.84 |
| Heavy Atoms Count | 10 |
| Rotatable Bonds Count | 1 |
| Number of Rings | 2 |
| Polar Surface Area (Å) | 9 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects.
Key Mechanisms:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, forming new derivatives that may exhibit different biological properties.
- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to introduce functional groups that enhance its biological activity.
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can modulate GPCR activity, which is crucial for many physiological processes.
Case Studies:
- Ligand Development for GPCRs : A study demonstrated the use of functionalized congeners derived from bicyclic compounds to design ligands that effectively bind to GPCRs, enhancing their pharmacological profiles .
- Anticancer Activity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, suggesting their utility in treating infections resistant to conventional antibiotics.
Synthesis and Derivatives
The synthesis of this compound typically involves Diels-Alder reactions with furans and olefinic dienophiles under controlled conditions to ensure high yield and purity . Various derivatives have been synthesized through substitution reactions, leading to compounds with enhanced biological activities.
Comparative Analysis with Similar Compounds
A comparative analysis with similar bicyclic compounds reveals that the unique combination of the bromomethyl group and the bicyclic structure imparts distinct reactivity profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Bromomethyl)bicyclo[2.2.1]heptane | Similar structure, different functional groups | Moderate GPCR modulation |
| Bicyclo[4.1.0]heptenes | Different ring structure | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane?
- Methodological Answer : The compound is typically synthesized via bromination of a norbornane derivative. For example, N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) can brominate the methyl group in a bicyclic precursor. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like over-bromination. Purification via column chromatography using a hexane/ethyl acetate gradient is recommended to isolate the product .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the bicyclic framework and bromomethyl group. For example, the bromomethyl proton typically appears as a triplet (~δ 3.5–4.0 ppm) due to coupling with adjacent protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (expected m/z ≈ 241.08 for ) .
- Elemental Analysis : Validate Br content via combustion analysis or X-ray fluorescence (XRF).
Q. What are the key challenges in purifying this compound?
- Methodological Answer : Due to its bicyclic structure, the compound may co-elute with unreacted starting materials or diastereomers. Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers. Alternatively, fractional crystallization in ethanol/water mixtures can improve purity .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of the bromomethyl group in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution (S2) reactions. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies to predict reaction feasibility .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to evaluate solvent polarity’s impact on leaving-group ability. Polar aprotic solvents (e.g., DMF) typically enhance substitution rates .
Q. How can stereochemical integrity be maintained during functionalization of the bicyclic framework?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., LDA) or chiral catalysts (e.g., Cinchona alkaloids) to direct nucleophilic attack to the less hindered exo position.
- NMR Analysis : Assign endo/exo configurations using -NMR coupling constants (e.g., -values >10 Hz indicate axial protons in endo configurations) .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate cytotoxic vs. cytostatic effects.
- Metabolic Stability : Use LC-MS/MS to monitor in vitro metabolism (e.g., liver microsomes) and identify reactive intermediates that may skew activity data .
Q. How can reaction conditions be optimized to suppress competing elimination pathways during substitution?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) slow elimination.
- Base Selection : Use mild bases (e.g., KCO) instead of strong bases (e.g., NaOH) to minimize β-hydride elimination.
- Additives : Add crown ethers (e.g., 18-crown-6) to stabilize transition states and enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
